5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound has gained significant attention due to its structural similarity to purine, a critical component of nucleic acids, which positions it as a potential candidate for various biological applications. The compound's IUPAC name is 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine, and its molecular formula is C6H5ClN4 .
This compound is classified under heterocycles, specifically as a pyrazolo[3,4-c]pyridine derivative. Pyrazolo[3,4-c]pyridines are known for their diverse biological activities and potential therapeutic applications, making them important in medicinal chemistry and drug discovery. The compound is often utilized in research settings for its ability to serve as a building block in the synthesis of more complex molecules .
The synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 5-chloro-1H-pyrazolo[3,4-c]pyridine with suitable amines under controlled conditions. Specific synthetic routes may include:
The molecular structure of 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine can be described as follows:
5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine participates in various chemical reactions that are pivotal for its application in drug discovery:
The mechanism of action for 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine primarily involves its interaction with specific enzymes related to nucleic acid metabolism. By mimicking purine structures, this compound can inhibit the activity of enzymes like kinases or polymerases, which play crucial roles in cellular processes such as DNA replication and repair. This inhibition can lead to therapeutic effects in various diseases, particularly cancer and viral infections .
5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine has several scientific uses:
The Huisgen indazole synthesis—a classical route involving 1,3-dipolar cycloaddition or cyclocondensation—serves as the cornerstone for constructing the pyrazolo[3,4-c]pyridine core. This method was strategically adapted by Silva Júnior et al., utilizing halogenated pyridine precursors to direct regioselective annulation. Key steps include:
Table 1: Huisgen Synthesis Optimization Parameters
Precursor | Conditions | Intermediate | Yield (%) | Reference |
---|---|---|---|---|
2-Bromo-5-fluoro-pyridine | LDA, THF, −78°C; then RCHO oxidation | Ketone 4 | 88 | [8] |
Ketone 4 | Hydrazine, ethylene glycol, reflux | Pyrazolo[3,4-c]pyridine 5 | 99 (sealed); 65 (reflux) | [8] |
5-Halo-pyridine-3-carbaldehyde | Hydrazine hydrate, DCE/EtOH, 80°C | N-Acetyl intermediate 3 | 85–92 | [4] |
Direct C-5 halogenation is critical for downstream derivatization. Two complementary strategies dominate:
Dichloroethane (DCE) acts as a dual-purpose solvent in large-scale synthesis:
Cleavage of the N-acetyl group unveils the pharmacophoric NH-free core:
Table 2: Halogenation Techniques for C-5 Functionalization
Strategy | Reagents/Conditions | Product | Yield (%) | Selectivity |
---|---|---|---|---|
Precursor halogenation | 2-Bromo-5-fluoropyridine + LDA | Bromo-ketone 4 | 88 | >98% C-5 |
Electrophilic iodination | I₂, DMAc, 100°C, 2 h | Iodo-pyrazolopyridine 5a | 65 | C-5 > C-7 (9:1) |
Bromination | NBS, AgNO₃, CH₃CN, 60°C | Bromo-analogue 5l | 53–66 | C-5 exclusive |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3